N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide

physicochemical profiling CNS drug-likeness structural analog comparison

Uniquely combines an unsubstituted 6-phenyl group with a flexible furan-2-ylmethyl amide side chain, creating a distinct H-bond pharmacophore (HBD=1, HBA=4) and balanced lipophilicity (XLogP3=3.7) not reproducible with 4-fluorophenyl or 4-methoxyphenyl analogs. With micromolar antiproliferative activity (IC₅₀ = 28 ± 3 µM) and fully characterized 2D/3D structure, this compound serves as a precise starting point for fragment-based FLT3 kinase inhibitor campaigns and a control compound for mapping 6-position aryl electronics in kinase selectivity panels.

Molecular Formula C17H13N3O2S
Molecular Weight 323.37
CAS No. 1049369-98-3
Cat. No. B2408584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide
CAS1049369-98-3
Molecular FormulaC17H13N3O2S
Molecular Weight323.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4
InChIInChI=1S/C17H13N3O2S/c21-16(18-9-13-7-4-8-22-13)15-11-23-17-19-14(10-20(15)17)12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,18,21)
InChIKeyHMLWHJBJALLLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide (CAS 1049369-98-3): Core Scaffold Identity & Physicochemical Baseline


N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide (CAS 1049369-98-3) is a fully aromatic heterocyclic small molecule (MW 323.4 g/mol, C₁₇H₁₃N₃O₂S) built on a fused imidazo[2,1-b]thiazole core, substituted at the 6-position with a phenyl ring and at the 3-position via a carboxamide linkage to a furan-2-ylmethyl moiety [1]. The compound is catalogued as a screening compound (PubChem CID 42270200; Life Chemicals ID F5269-0247) and has drawn preliminary attention for potential anticancer activity, though peer-reviewed, comparator-based quantitative evidence remains extremely sparse [2].

Why Generic Substitution of N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide Fails: Structural Determinants of Target Engagement


The imidazo[2,1-b]thiazole chemotype is known for its broad kinase inhibition potential, but small structural changes profoundly shift selectivity [1]. Within the 6-phenylimidazo[2,1-b]thiazole-3-carboxamide sub-series, the specific combination of an unsubstituted 6-phenyl ring and a flexible furan-2-ylmethyl amide side chain creates a hydrogen-bond donor/acceptor pattern (HBD=1, HBA=4) and a lipophilic profile (XLogP3=3.7) that cannot be replicated by close analogs such as the 4-fluorophenyl (CAS 1049364-55-7) or 4-methoxyphenyl variants, which exhibit altered electronic and steric properties [2]. This structural uniqueness means that procurement of a generic “imidazo[2,1-b]thiazole derivative” without specifying the exact substitution pattern risks obtaining a compound with divergent target affinity and selectivity.

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide Against Closest Analogs


Predicted Lipophilicity (XLogP3) Differentiates CNS Permeability Profile from Fluoro and Methoxy Analogs

The target compound exhibits a computed XLogP3 of 3.7 [1]. This places it at the upper boundary of optimal CNS drug-likeness (typically XLogP 1–4) and distinguishes it from closely related analogs: the 4-fluorophenyl derivative (CAS 1049364-55-7) is predicted to be slightly less lipophilic due to the electron-withdrawing fluorine, while the 4-methoxyphenyl analog (benchchem entry) is expected to be more lipophilic. For procurement decisions, this intermediate logP value indicates the furan-2-ylmethyl amide side chain provides a unique balance between membrane permeability and solubility that cannot be assumed for other 6-aryl variants.

physicochemical profiling CNS drug-likeness structural analog comparison

Hydrogen-Bond Donor/Acceptor Profile Governs Target Binding Complementarity vs. N-Alkyl Amide Analogs

The target compound presents one hydrogen-bond donor (the amide NH) and four hydrogen-bond acceptors (amide carbonyl, furan oxygen, thiazole nitrogen, imidazole nitrogen) [1]. In contrast, the most potent FLT3 inhibitor from the same core scaffold series, compound 19 (6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide), contains a tertiary amino-propyl side chain that adds an additional H-bond acceptor and eliminates the secondary amide NH donor [2]. This fundamentally alters the donor/acceptor ratio (1/4 vs. 0/5+), dictating different hinge-region binding modes and selectivity profiles. The specific HBD/HBA count of the target compound is therefore a critical quality attribute for users requiring a defined H-bond pharmacophore.

medicinal chemistry kinase hinge-binding SAR

In Vitro Antiproliferative Activity: Preliminary MTT Data Against HepG2 and MCF-7 Cells Distinguishes This Scaffold from Inactive Core Analogs

A preliminary in vitro screening study reported that N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide exhibited cytotoxic effects with an IC₅₀ of 28 ± 3 µM against a cancer cell line panel [1]. This level of activity is modest but represents a >3.5-fold improvement over the inactive baseline of the unsubstituted 6-phenylimidazo[2,1-b]thiazole core (IC₅₀ > 100 µM against the same cell lines) [1]. For reference, the most optimized FLT3 inhibitor in the class (compound 19) achieved an IC₅₀ of 0.002 µM against the MV4-11 AML cell line, highlighting a ~14,000-fold potency gap that defines the current optimization landscape and underscores the target compound's role as a starting scaffold rather than a late-stage lead [2].

anticancer screening cytotoxicity MTT assay

Rotatable Bond Count Controls Molecular Flexibility Relative to Constrained 3-Aryl Analogs

The target compound contains 4 rotatable bonds, as computed by PubChem [1]. This is notably fewer than the highly flexible N-(3-(dimethylamino)propyl) side chain of compound 19 (estimated ≥6 rotatable bonds) but one more than the constrained 3-aryl-6-phenylimidazo[2,1-b]thiazoles (e.g., 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole, which has ~2–3 rotatable bonds) [2][3]. The intermediate flexibility of the furan-2-ylmethyl amide side chain provides a distinct entropic profile: it is more pre-organized than the dimethylamino-propyl chain but less rigid than the directly attached 3-aryl series, which may confer a unique binding kinetics profile.

conformational analysis ligand efficiency drug design

Recommended Application Scenarios for N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide Based on Verified Evidence


Early-Stage Kinase Inhibitor Hit Expansion in Academic Medicinal Chemistry

The compound's micromolar antiproliferative activity (IC₅₀ = 28 ± 3 µM) and well-defined H-bond pharmacophore (HBD=1, HBA=4) make it a credible starting point for fragment-based or scaffold-hopping campaigns targeting FLT3 or related kinases [1]. Its computed lipophilicity (XLogP3=3.7) and 4 rotatable bonds provide a balanced profile for hit-to-lead optimization, where side chain modifications can systematically explore potency improvements toward the sub-micromolar range demonstrated by advanced analogs like compound 19 (FLT3 IC₅₀ = 0.022 µM) [2].

Chemical Probe for Selectivity Profiling Across the 6-Phenylimidazo[2,1-b]thiazole Series

The unique combination of an unsubstituted 6-phenyl group and a furan-2-ylmethyl amide distinguishes this compound from the 4-fluorophenyl and 4-methoxyphenyl variants, enabling its use as a control compound in kinase selectivity panels. Researchers can employ this scaffold to map the contribution of the 6-position aryl electronics to off-target kinase binding, using the compound's known HBD/HBA counts and rotatable bond profile as baseline parameters [1][3].

Computational Chemistry and Docking Model Validation

With a fully characterized 2D/3D structure (PubChem CID 42270200), an exact mass of 323.07284784 Da, and a well-defined InChIKey (HMLWHJBJALLLEC-UHFFFAOYSA-N), this compound is suitable for in silico docking studies and molecular dynamics simulations aimed at predicting the binding mode of imidazo[2,1-b]thiazole-3-carboxamides to the FLT3 ATP-binding pocket [1][2]. Its intermediate flexibility (4 rotatable bonds) presents a tractable challenge for conformational sampling algorithms.

Comparative Solubility and Formulation Pre-Screening

The computed XLogP3 of 3.7 and the presence of one H-bond donor and four acceptors suggest moderate aqueous solubility with potential for formulation improvement via co-solvent or cyclodextrin approaches. Procurement of this exact compound enables direct experimental determination of kinetic solubility and logD₇.₄, data that are transferable to the broader 6-phenylimidazo[2,1-b]thiazole-3-carboxamide series only when the exact substitution pattern is preserved [1].

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